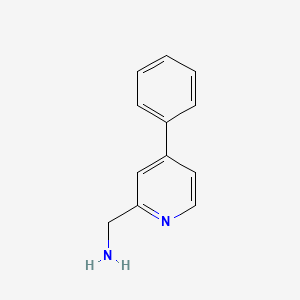
(4-phenylpyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenylpyridin-2-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second carbon of the pyridine ring and an amine group attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylpyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Another method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . This method provides a straightforward route to the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(4-phenylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(4-phenylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-phenylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can participate in nucleophilic attacks, further contributing to its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinemethanamine: A simpler analog with similar reactivity but lacking the phenyl group.
2-Anilinomethylpyridine: Another analog with an aniline group instead of the phenyl group.
2-Benzylaminopyridine: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
(4-phenylpyridin-2-yl)methanamine is unique due to the presence of both the phenyl and pyridine rings, which provide a combination of electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
94413-67-9 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(4-phenylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9,13H2 |
Clave InChI |
KUGZSPNESAJGED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















